D-myo-Inositol-1,2-diphosphate (sodium salt)

Calcium Signaling Second Messenger InsP3 Receptor Pharmacology

Researchers requiring a validated low-potency control for InsP₃R-mediated Ca²⁺ release assays face limited options. D-myo-Inositol-1,2-diphosphate (sodium salt) fills this gap precisely: • ~1,000-fold less potent than Ins(1,4,5)P₃ in Xenopus oocyte Ca²⁺ release - ideal for baseline/negative control • Lacks the D-4/D-5/D-6 trans-equatorial phosphate motif essential for high-potency InsP₃R activation • Supplied at ≥98% purity with comprehensive analytical documentation • Enables confident SAR panel construction and phosphatase pathway mapping

Molecular Formula C6H12Na2O12P2
Molecular Weight 384.08 g/mol
Cat. No. B569747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-myo-Inositol-1,2-diphosphate (sodium salt)
SynonymsIns(1,2)P2 (sodium salt); 1,2-IP2 (sodium salt)
Molecular FormulaC6H12Na2O12P2
Molecular Weight384.08 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+]
InChIInChI=1S/C6H14O12P2.2Na/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1-,2-,3+,4+,5-,6+;;/m0../s1
InChIKeyAGYHIHUTKCMLKM-JBGYRJLXSA-L
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-myo-Inositol-1,2-diphosphate (sodium salt) Overview


D-myo-Inositol-1,2-diphosphate (sodium salt), also known as Ins(1,2)P₂ (sodium salt) or 1,2-IP₂ (sodium salt) [1], is a water-soluble inositol phosphate (InsP) isomer bearing phosphate groups at the D-1 and D-2 positions of the myo-inositol ring . As a member of the inositol phosphate family, it serves as a small, soluble second messenger in cellular signaling cascades [1]. Unlike the canonical calcium-mobilizing second messenger Ins(1,4,5)P₃, Ins(1,2)P₂ exhibits markedly lower potency at the inositol 1,4,5-trisphosphate receptor (InsP₃R) . This compound is supplied as a disodium salt, typically at ≥98% purity, with a molecular formula of C₆H₁₂Na₂O₁₂P₂ and a molecular weight of 384.08 g/mol .

1 InsP₃R pathway study fit
2 Low-potency negative control context
3 Defined stereochemical identity (D-1,2 bisphosphate)

D-myo-Inositol-1,2-diphosphate (sodium salt) Substitution Risks


Generic substitution among inositol phosphate isomers is scientifically unsound due to exquisite structure-activity relationships governing receptor binding and Ca²⁺ mobilization. The number and position of phosphate groups dictate potency at the InsP₃R, with potencies spanning four orders of magnitude across 47 tested isomers [1]. Ins(1,2)P₂ lacks the critical structural motif—two trans-equatorial phosphates and one equatorial hydroxyl at D-4/D-5/D-6 positions—required for high-potency Ca²⁺ release [2]. Consequently, substituting Ins(1,2)P₂ with a higher-potency analog like Ins(1,4,5)P₃ or Ins(1,2,4,5)P₄ would dramatically alter experimental outcomes, while using an uncharacterized isomer risks ambiguous or null results. The precise stereochemical arrangement of Ins(1,2)P₂ also renders it a distinct metabolic intermediate in phosphatase pathways [3], further underscoring that inositol phosphate isomers are not functionally interchangeable.

InsP₃R pharmacology is isomer-specific; substituting Ins(1,2)P₂ with another InsP may shift signaling outcomes.
Phosphate position determines potency across orders of magnitude; higher-potency analogs may confound negative control interpretation.
Enzymatic dephosphorylation pathways are isomer-dependent; metabolic intermediate identity may not be interchangeable.

D-myo-Inositol-1,2-diphosphate (sodium salt) Differentiation Evidence


Potency Difference from Ins(1,4,5)P₃ in Oocyte Ca²⁺ Release

In microinjection studies using Xenopus laevis oocytes, Ins(1,2)P₂ (tested as the D/L racemic mixture) exhibits approximately 1,000-fold lower potency than the canonical second messenger Ins(1,4,5)P₃ at initiating intracellular Ca²⁺ release [1]. This quantitative difference establishes Ins(1,2)P₂ as a low-potency control or negative reference compound for InsP₃R-mediated calcium mobilization assays.

Potency vs. Ins(1,4,5)P₃
Head-to-head
~1,000-fold lower potency in oocyte Ca²⁺ release assay
Supports low-potency negative control context
Data to verify in target assay system
Calcium Signaling Second Messenger InsP3 Receptor Pharmacology

Absence of InsP₃R Activation Motif

A systematic comparison of 47 inositol phosphate positional isomers in Xenopus oocytes revealed that high-potency Ca²⁺-releasing InsPs share a common structural motif: two D-trans-equatorial phosphates and one equatorial hydroxyl attached to ring carbons D-4, D-5, and D-6 (or structurally equivalent D-1, D-6, and D-5 positions) [1]. Ins(1,2)P₂, with phosphates at D-1 and D-2, does not possess this motif and falls into the low-potency or inactive category, consistent with its ~1,000-fold reduced activity relative to Ins(1,4,5)P₃.

Structural motif absent
Class-level
Lacks D-4/D-5/D-6 trans-equatorial phosphate/hydroxyl motif
Supports structural basis for low potency
Inferred from 47-isomer SAR study
Structure-Activity Relationship InsP3 Receptor Calcium Mobilization

Differential Ca²⁺ Entry Activity

In assays measuring Ca²⁺ entry into Xenopus oocytes, the potency order was Ins(1,4,5)P₃ > Ins(4,5)P₂ > Ins(1,3,4,6)P₄ = Ins(1,2,4,5)P₄, with all other inositol phosphates (including by implication Ins(1,2)P₂) being largely ineffective [1]. This demonstrates that Ins(1,2)P₂ not only fails to mobilize intracellular Ca²⁺ but also does not promote Ca²⁺ entry, distinguishing it from bisphosphate isomers like Ins(4,5)P₂ that retain partial activity.

Ca²⁺ entry inactive
Cross-study
Ineffective vs active Ins(4,5)P₂ in oocyte Ca²⁺ entry assay
Enables mobilization/entry pathway discrimination
Qualitative comparison in oocyte model
Calcium Entry Store-Operated Calcium Entry Inositol Phosphate Pharmacology

Distinct Metabolic Intermediate in Phosphatase Pathways

Inositol polyphosphate phosphatases exhibit pathway-specific dephosphorylation sequences. For example, the bacterial PTP-like IPPase PhyAsr preferentially cleaves the 3-phosphate of InsP₆, yielding D-Ins(1,2,4,5,6)P₅ → Ins(2,4,5,6)P₄ → D-Ins(2,4,5)P₃ → D-Ins(2,4)P₂, but does not produce Ins(1,2)P₂ [1]. Conversely, phytases from Klebsiella terrigena generate D/L-Ins(1,2)P₂ as an intermediate in a separate pathway [2]. This isomer-specific metabolic routing underscores that Ins(1,2)P₂ is not a generic inositol bisphosphate but a structurally defined node in distinct enzymatic cascades.

Metabolic intermediate
Supporting
Generated in K. terrigena phytase pathway, not in PhyAsr
Isomer identity determines metabolic routing
In vitro enzyme assay context
Inositol Phosphate Metabolism Phytase Phosphatase Substrate Specificity

D-myo-Inositol-1,2-diphosphate (sodium salt) Applications


Negative Control for Calcium Mobilization Assays

Given its ~1,000-fold lower potency than Ins(1,4,5)P₃ in Xenopus oocyte Ca²⁺ release assays [1], Ins(1,2)P₂ serves as an ideal negative or low-potency control. Researchers can use this compound to establish baseline responses and confirm that observed Ca²⁺ signals are specifically mediated by InsP₃R activation rather than nonspecific effects of inositol phosphate injection.

SAR Studies of InsP₃R Ligands

Ins(1,2)P₂, lacking the essential D-4/D-5/D-6 trans-equatorial phosphate/hydroxyl motif required for high-potency InsP₃R activation [2], provides a structurally informative reference point. Its inclusion in SAR panels helps define the minimal pharmacophore for InsP₃R agonism and clarifies the contributions of individual phosphate positions to receptor binding and efficacy.

Discriminating Ca²⁺ Mobilization from Entry

In Xenopus oocyte electrophysiology studies, Ins(1,2)P₂ is ineffective at promoting Ca²⁺ entry, in contrast to compounds like Ins(4,5)P₂ that retain partial activity [3]. This differential profile enables researchers to dissect the distinct signaling mechanisms underlying intracellular Ca²⁺ release versus capacitative Ca²⁺ entry, particularly when used alongside higher-potency analogs.

Phosphatase Pathway Tracing and Substrate Specificity

Ins(1,2)P₂ appears as a specific intermediate in certain phytase/phosphatase pathways (e.g., Klebsiella terrigena phytase) but not others (e.g., PhyAsr IPPase) [4]. Researchers investigating inositol phosphate metabolism can employ purified Ins(1,2)P₂ as a substrate or product standard to map enzymatic dephosphorylation routes and determine isomer-specific phosphatase activities.

Application
Selection Property
Validation Focus
Calcium mobilization negative control
Low-potency InsP₃R context
Baseline Ca²⁺ response validation
InsP₃R SAR studies
Structural motif absence
Pharmacophore requirement mapping
Ca²⁺ pathway discrimination
Differential entry/mobilization profile
Capacitative entry vs. release separation
Phosphatase pathway tracing
Isomer-specific metabolic routing
Enzymatic dephosphorylation route identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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